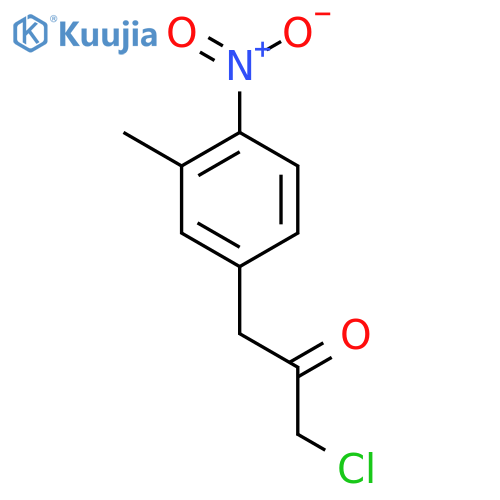Cas no 1806703-73-0 (5-(3-Chloro-2-oxopropyl)-2-nitrotoluene)

1806703-73-0 structure
商品名:5-(3-Chloro-2-oxopropyl)-2-nitrotoluene
CAS番号:1806703-73-0
MF:C10H10ClNO3
メガワット:227.644301891327
CID:5000903
5-(3-Chloro-2-oxopropyl)-2-nitrotoluene 化学的及び物理的性質
名前と識別子
-
- 5-(3-Chloro-2-oxopropyl)-2-nitrotoluene
-
- インチ: 1S/C10H10ClNO3/c1-7-4-8(5-9(13)6-11)2-3-10(7)12(14)15/h2-4H,5-6H2,1H3
- InChIKey: MXRFVNSFEDABCG-UHFFFAOYSA-N
- ほほえんだ: ClCC(CC1C=CC(=C(C)C=1)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 252
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 62.9
5-(3-Chloro-2-oxopropyl)-2-nitrotoluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015194-250mg |
5-(3-Chloro-2-oxopropyl)-2-nitrotoluene |
1806703-73-0 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
| Alichem | A010015194-500mg |
5-(3-Chloro-2-oxopropyl)-2-nitrotoluene |
1806703-73-0 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
| Alichem | A010015194-1g |
5-(3-Chloro-2-oxopropyl)-2-nitrotoluene |
1806703-73-0 | 97% | 1g |
1,460.20 USD | 2021-07-05 |
5-(3-Chloro-2-oxopropyl)-2-nitrotoluene 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
1806703-73-0 (5-(3-Chloro-2-oxopropyl)-2-nitrotoluene) 関連製品
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2279938-29-1(Alkyne-SS-COOH)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
